molecular formula C29H14Br2Cl2N4O5 B11704696 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

Cat. No.: B11704696
M. Wt: 729.2 g/mol
InChI Key: PNVJANTUBXOKKP-UHFFFAOYSA-N
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Description

2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple halogenated aromatic rings and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the halogenation of aniline derivatives, followed by the formation of isoindole structures through cyclization reactions. The final step involves the coupling of these isoindole units under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-phenyl)-2-cyano-acrylic acid ethyl ester
  • (4-Bromo-phenyl)-(3-nitro-benzylidene)-amine
  • 4-Bromo-2-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Uniqueness

Compared to these similar compounds, 2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione stands out due to its dual isoindole structure and multiple halogen substitutions. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H14Br2Cl2N4O5

Molecular Weight

729.2 g/mol

IUPAC Name

2-(4-amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C29H14Br2Cl2N4O5/c30-19-7-13(9-21(32)23(19)34)36-26(39)15-3-1-11(5-17(15)28(36)41)25(38)12-2-4-16-18(6-12)29(42)37(27(16)40)14-8-20(31)24(35)22(33)10-14/h1-10H,34-35H2

InChI Key

PNVJANTUBXOKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=C(C(=C5)Br)N)Cl)C(=O)N(C2=O)C6=CC(=C(C(=C6)Br)N)Cl

Origin of Product

United States

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